![molecular formula C20H23FN2O3 B6141098 1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)
1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine, also known as FMBP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a piperazine derivative and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is not yet fully understood. However, it is believed that this compound acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This may explain why this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior and improve depressive-like behavior. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, which may explain its anxiolytic and antidepressant effects.
実験室実験の利点と制限
One advantage of 1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is that it has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, which makes it a useful tool for studying these receptors. However, one limitation of this compound is that it has a relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine. One area of research is the development of this compound analogs with longer half-lives and improved pharmacokinetic properties. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the glutamatergic system. Additionally, this compound may have potential applications in the treatment of mood disorders, and further research is needed to explore this possibility.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, and has been shown to have anxiolytic and antidepressant effects in animal models. While this compound has some limitations, such as its short half-life, it has potential as a tool for studying these receptors and as a potential treatment for mood disorders. Further research is needed to explore these possibilities.
合成法
The synthesis of 1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine involves several steps. The first step is the reaction of 4-fluorobenzylamine with 7-methoxy-1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction yields the intermediate 4-fluorobenzyl-7-methoxy-1,3-benzodioxole-5-carbinol, which is then reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride. This reaction yields the final product, this compound.
科学的研究の応用
1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the study of the central nervous system. This compound has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-24-18-10-16(11-19-20(18)26-14-25-19)13-23-8-6-22(7-9-23)12-15-2-4-17(21)5-3-15/h2-5,10-11H,6-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZKDADXZDJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

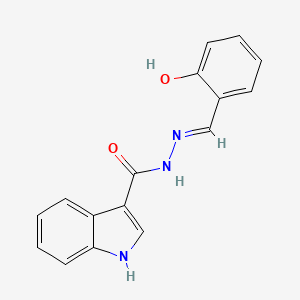
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
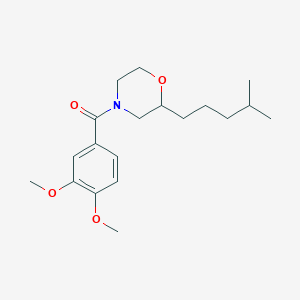
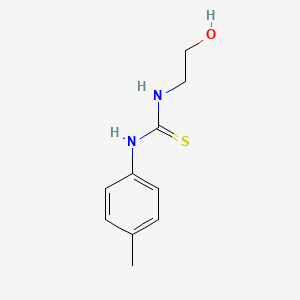
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)
![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)
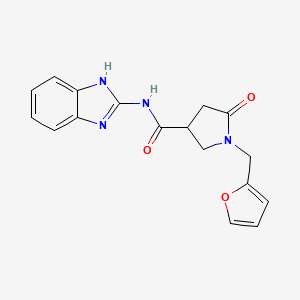
![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)
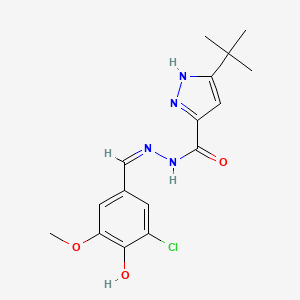

![N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6141119.png)